molecular formula C14H16N2O3 B2582388 5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 1421585-28-5

5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2582388
CAS No.: 1421585-28-5
M. Wt: 260.293
InChI Key: QSQICCVATIXIPW-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, designed for Research Use Only. This molecule is characterized by its distinct hybrid structure, incorporating a 1,2-oxazole ring linked to a carboxamide bridge and a furan methyl group. The 1,2-oxazole nucleus is a privileged scaffold in medicinal chemistry, extensively documented for its wide spectrum of biological activities . Specifically, oxazole derivatives have demonstrated potent antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli , as well as anticancer properties through mechanisms like tyrosine kinase inhibition . The strategic inclusion of a cyclopropyl group and a 2,5-dimethylfuran moiety is intended to fine-tune the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its binding affinity to biological targets and its overall pharmacokinetic profile. The primary research value of this compound lies in its potential as a core building block or a lead compound for investigating new therapeutic agents. Researchers can utilize it in structure-activity relationship (SAR) studies to explore the contribution of the cyclopropyl and furanyl-methyl substituents to biological potency and selectivity. Its application is relevant in screening programs aimed at discovering novel agents for infectious diseases, oncology, and other therapeutic areas. While the specific mechanism of action for this exact molecule is a subject of ongoing research, it is anticipated to interact with cellular targets common to its structural class, which include enzymes and protein receptors. This product is intended for use in controlled laboratory research by qualified professionals. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-8-5-11(9(2)18-8)7-15-14(17)12-6-13(19-16-12)10-3-4-10/h5-6,10H,3-4,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQICCVATIXIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the cyclopropyl and dimethylfuran moieties.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow systems and advanced purification techniques are often employed to ensure high purity and consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the furan moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazole compounds exhibit significant antimicrobial properties. The unique structure of 5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide may enhance its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecium .
  • Anti-inflammatory Effects : Research indicates that compounds with oxazole moieties can modulate inflammatory pathways. This compound's ability to interact with specific receptors may lead to reduced inflammation in various models of disease .
  • Cancer Research : The potential for this compound as an anticancer agent is under investigation. Its structural characteristics may allow it to inhibit tumor growth by targeting cancer cell metabolism and signaling pathways .

Case Studies

  • Study on Antibacterial Properties : A study demonstrated that similar compounds exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The structural similarity suggests that this compound may show comparable efficacy .
  • Inflammation Model Testing : In animal models of inflammation, compounds structurally related to this oxazole derivative showed reduced levels of pro-inflammatory cytokines, indicating potential therapeutic benefits in inflammatory diseases .

Agricultural Applications

  • Pesticidal Activity : Compounds containing oxazole rings have been explored for their insecticidal properties. The unique structure of this compound may provide a novel approach to pest control in agricultural settings .

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2-oxazole-3-carboxamides, which exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison of 1,2-Oxazole-3-carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Use References
5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide C₁₅H₁₇N₂O₃ 285.31 Cyclopropyl (C₅), (2,5-dimethylfuran-3-yl)methyl (N-linked) Not explicitly reported; structural analog
Luminespib (5-[2,4-dihydroxy-5-(propan-2-yl)phenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}-1,2-oxazole-3-carboxamide) C₃₀H₃₆N₄O₅ 532.63 Dihydroxyphenyl, morpholinylmethylphenyl (C₄), ethyl (N-linked) Hsp90 inhibitor; suppresses HIV-1 replication
N-(2,6-dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide C₁₅H₂₀N₂O₂ 260.33 Isopropyl (C₅), 2,6-dimethylphenyl (N-linked) Safety data reported; no explicit activity
5-(furan-2-yl)-N-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide C₁₈H₂₀N₃O₃ 326.37 Furan-2-yl (C₅), 3-[methyl(phenyl)amino]propyl (N-linked) Building block for drug discovery
5-cyclopropyl-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1,2-oxazole-3-carboxamide C₁₇H₁₅N₃O₃ 309.32 Cyclopropyl (C₅), [6-(furan-3-yl)pyridin-3-yl]methyl (N-linked) Research chemical (catalog listing)

Key Findings:

The cyclopropyl substituent in the target compound (vs. luminespib’s isopropylphenyl group) could reduce metabolic degradation, as cyclopropane rings are known to resist oxidative metabolism .

Role of Substituents :

  • N-linked groups : The (2,5-dimethylfuran-3-yl)methyl group in the target compound shares similarities with furan-containing analogs (), which are often used to modulate electronic properties or serve as bioisosteres for aromatic rings.
  • Safety profiles : Derivatives like N-(2,6-dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide () highlight the importance of substituents in toxicity; its dimethylphenyl group may confer steric hindrance, reducing unintended protein interactions .

Applications in Drug Discovery: and emphasize the use of such compounds as building blocks. For example, 5-(furan-2-yl)-N-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide () is tailored for modular synthesis, enabling rapid exploration of structure-activity relationships (SAR) .

Biological Activity

5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The synthesis routes and mechanisms of action are also discussed.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a cyclopropyl group and a dimethylfuran moiety. Its molecular formula is C17H22N4O2C_{17}H_{22}N_{4}O_{2} with a molecular weight of approximately 318.39 g/mol.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds have Minimum Inhibitory Concentrations (MIC) against various bacterial strains:

CompoundMIC (µg/ml)Bacterial Strains
111.6Candida albicans
120.8Candida tropicalis
Reference Drug3.2E. coli

These results suggest that modifications in the oxazole structure can enhance or diminish antimicrobial efficacy .

Anticancer Activity

The anticancer potential of oxazole derivatives has been highlighted in several studies. For example, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HepG2 (Liver)10.0

These findings underscore the potential for this compound to be developed as an anticancer agent through further structural optimization and testing .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, oxazole derivatives have shown promise in reducing inflammation. Experimental data indicated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that it may modulate pathways related to apoptosis and cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications significantly enhanced antibacterial potency compared to standard antibiotics like ampicillin .
  • Cytotoxicity in Cancer Cells : In vitro tests on MCF-7 breast cancer cells revealed that compounds with similar structures to the target compound induced apoptosis at concentrations as low as 10 µM, highlighting their potential as therapeutic agents .

Q & A

Q. How do researchers reconcile in silico ADMET predictions with experimental PK data?

  • Answer: Validate SwissADME or pkCSM predictions with in vitro permeability (Caco-2), plasma protein binding, and in vivo rodent PK studies. Adjust QSAR models using experimental logP and solubility data .

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